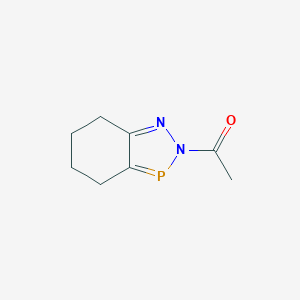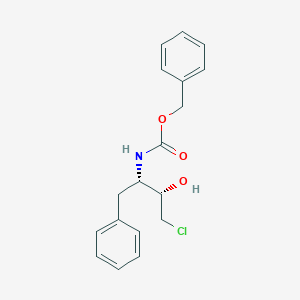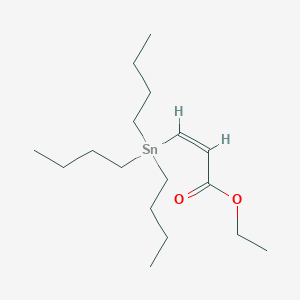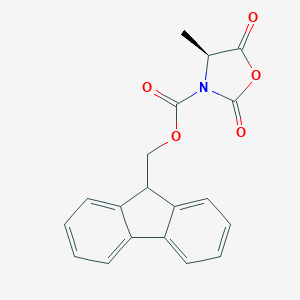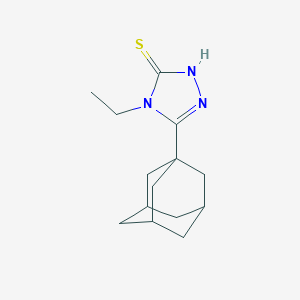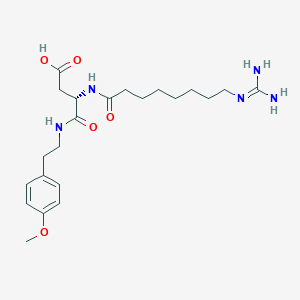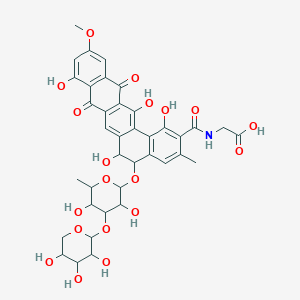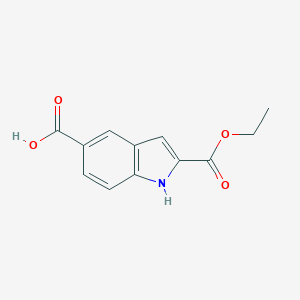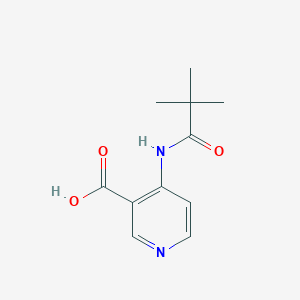
4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds typically involves catalytic reactions or condensation processes. For instance, 4-(Dimethylamino)pyridine is used as a catalyst for iodolactonisation reactions of unsaturated carboxylic acids, suggesting that similar catalytic methods could potentially be applied to synthesize derivatives of pyridine carboxylic acids . Additionally, the synthesis of novel pyrrole-2-carboxylate derivatives is described, which involves condensation reactions, indicating that the synthesis of pyridine carboxylic acid derivatives might also involve such methods .
Molecular Structure Analysis
Quantum chemical calculations, such as Density Functional Theory (DFT), are often used to predict the molecular structure and properties of pyridine derivatives. These studies provide insights into the molecular geometry, electronic transitions, and vibrational modes of the compounds . For example, the molecular structure and spectroscopic properties of a novel ethyl pyrrole-2-carboxylate derivative were characterized using DFT and Atoms in Molecules (AIM) theory .
Chemical Reactions Analysis
The reactivity of pyridine derivatives can be influenced by various substituents on the pyridine ring. Studies on related compounds have shown that they can participate in charge transfer interactions, which are significant for their antibacterial properties . Moreover, the presence of functional groups like carboxylate can lead to the formation of hydrogen bonds and other non-covalent interactions, which are crucial in the formation of dimers and crystal structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine derivatives, such as their spectroscopic characteristics, thermal behavior, and biological activities, are often investigated using a combination of experimental techniques and theoretical calculations. For instance, the antibacterial activities of pyridine-2-carboxylic acid derivatives were assessed, and their interactions with DNA were analyzed through molecular docking simulations . The thermal analysis of copper(II)-pyridine-2,5-dicarboxylate complexes revealed the stages of decomposition and the final products .
Aplicaciones Científicas De Investigación
Catalytic Applications
4-(Dimethylamino)pyridine exhibits catalytic efficiency in iodolactonisation reactions of γ,δ-unsaturated carboxylic acids, producing lactones under neutral conditions. This highlights its potential as a catalyst in organic synthesis, especially in lactone formation, which is crucial for various pharmaceutical applications (Meng, Liu, Liu, & Wang, 2015).
Supramolecular Chemistry
The interaction of 4-dimethylaminopyridine with carboxylic acids to form supramolecular adducts demonstrates the role of noncovalent interactions in the construction of complex structures. These interactions are vital for developing new materials and understanding biological processes (Fang et al., 2020).
Polymer Science
New aromatic poly(amide–imide)s based on pyridine derivatives offer insights into the synthesis of high-performance materials with potential applications in electronics and coatings. These polymers exhibit good solubility and thermal stability, making them suitable for advanced material science applications (Behniafar & Banihashemi, 2004).
Organic Synthesis
The practical synthesis of pyridine derivatives, such as 4-amino-2-(trifluoromethyl)nicotinic acid, showcases the versatility of pyridine compounds in organic synthesis. This process involves lithiation and carboxylation steps, indicating the compound's utility in synthesizing bioactive molecules (Li et al., 2010).
Heterocyclic Chemistry
The development of a library of fused pyridine-4-carboxylic acids via Combes-type reaction highlights the importance of pyridine derivatives in constructing complex heterocyclic frameworks. These compounds are essential for pharmaceutical research and development (Volochnyuk et al., 2010).
Kinetic Resolution and Synthesis
Pyridine-3-carboxylic anhydride's role in the kinetic resolution of racemic secondary benzylic alcohols underlines its significance in producing optically active compounds. This method is crucial for synthesizing enantiomerically pure substances, which are important in drug development (Shiina, Nakata, Ono, & Mukaiyama, 2012).
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,2-dimethylpropanoylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)10(16)13-8-4-5-12-6-7(8)9(14)15/h4-6H,1-3H3,(H,14,15)(H,12,13,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHGXHDOYHCDENE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=NC=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381523 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125867-31-4 |
Source


|
| Record name | 4-(2,2-Dimethylpropanamido)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

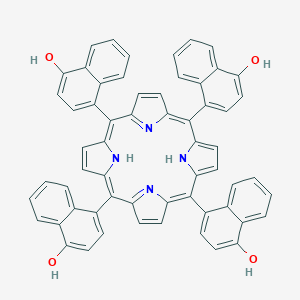
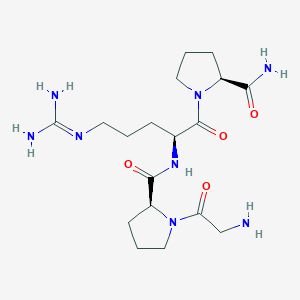
![1H-Benzo[d]imidazol-2-yl carbamate](/img/structure/B144972.png)
